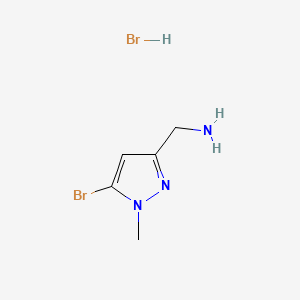
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole.
Bromination: The bromination of 1-methyl-1H-pyrazole is carried out using bromine or a brominating agent under controlled conditions to obtain 5-bromo-1-methyl-1H-pyrazole.
Amination: The brominated pyrazole is then subjected to amination using methanamine under suitable reaction conditions to form 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanaminehydrobromide can be compared with other similar compounds, such as:
1-Methyl-3-bromopyrazole: This compound lacks the methanamine group and is used as a precursor in the synthesis of more complex pyrazoles.
3,5-Dibromo-1-methylpyrazole: This compound has two bromine atoms and exhibits different reactivity and applications.
1-(3,5-Dibromo-1-methyl-1H-pyrazol-4-yl)methanamine: This compound has a different substitution pattern and may have distinct biological activities.
Eigenschaften
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWOBJRXFYLEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
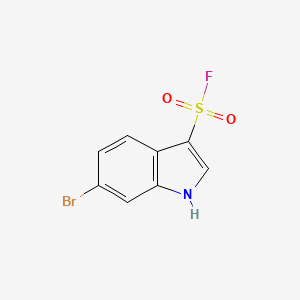

![sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate](/img/structure/B6606650.png)
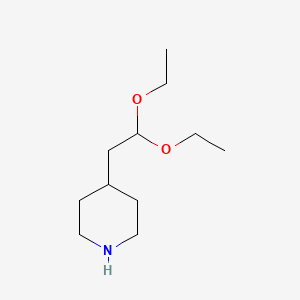
![tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate](/img/structure/B6606654.png)
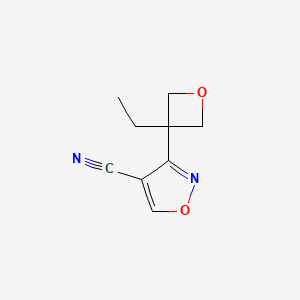
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide](/img/structure/B6606689.png)
![benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride](/img/structure/B6606692.png)
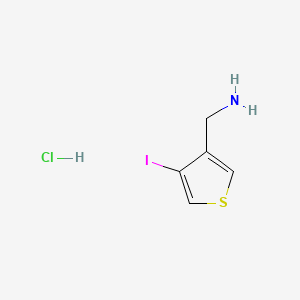
![2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride](/img/structure/B6606732.png)
![ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride](/img/structure/B6606740.png)
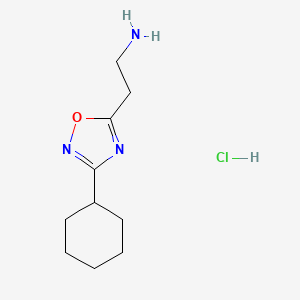
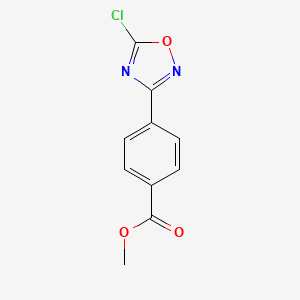
![tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride](/img/structure/B6606756.png)
